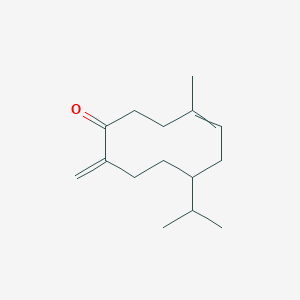

4-Methyl-10-methylidene-7-(propan-2-yl)cyclodec-4-en-1-one

Description

4-Methyl-10-methylidene-7-(propan-2-yl)cyclodec-4-en-1-one is a cyclodecene-derived terpenoid featuring a conjugated enone system (α,β-unsaturated ketone) at position 1, a methyl group at position 4, a methylidene group (CH₂=) at position 10, and an isopropyl substituent at position 5. This compound has been isolated from the brown algae species Dictyopteris divaricata collected in Oshoro Bay, Japan, alongside other bioactive terpenoids such as β-elemene and cadinene derivatives .

Properties

CAS No. |

919077-76-2 |

|---|---|

Molecular Formula |

C15H24O |

Molecular Weight |

220.35 g/mol |

IUPAC Name |

4-methyl-10-methylidene-7-propan-2-ylcyclodec-4-en-1-one |

InChI |

InChI=1S/C15H24O/c1-11(2)14-8-5-12(3)6-10-15(16)13(4)7-9-14/h5,11,14H,4,6-10H2,1-3H3 |

InChI Key |

UWEWRGZWBYCRFT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCC(CCC(=C)C(=O)CC1)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-10-methylidene-7-(propan-2-yl)cyclodec-4-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of Grignard reagents to introduce the isopropyl group, followed by Wittig reaction to form the methylene group . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or nickel can enhance the efficiency of the cyclization process. Additionally, high-pressure hydrogenation may be employed to achieve the desired structural configuration .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-10-methylidene-7-(propan-2-yl)cyclodec-4-en-1-one undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using or to form corresponding ketones or carboxylic acids.

Reduction: or can be used to reduce the compound to its corresponding alcohol.

Substitution: Halogenation reactions using bromine or chlorine can introduce halogen atoms into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Bromine in carbon tetrachloride under UV light.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Methyl-10-methylidene-7-(propan-2-yl)cyclodec-4-en-1-one has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of 4-Methyl-10-methylidene-7-(propan-2-yl)cyclodec-4-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzyme active sites , inhibiting their activity and leading to various biological effects. The pathways involved may include signal transduction and gene expression modulation , contributing to its observed biological activities .

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features

Key Observations:

Ring Size and Flexibility: The 10-membered ring in this compound confers greater conformational flexibility compared to bicyclic frameworks like β-elemene (germacrane) or δ-cadinol (cadinane). This flexibility may influence binding to biological targets or solubility .

Functional Groups: The enone system in the target compound and Compound 77 contrasts with the hydroxyl group in δ-cadinol and the purely hydrocarbon structure of β-elemene. The enone moiety could enhance reactivity in Michael addition or redox processes .

Substituent Effects: The isopropyl group at C7 in the target compound differs from the isopropenyl group in Compound 74.

Broader Terpenoid Context

- β-Elemene : A bicyclic sesquiterpene hydrocarbon lacking functional groups, widely studied for its anticancer properties. The absence of polar groups in β-elemene reduces solubility compared to the ketone-bearing cyclodecene derivatives .

- Cadinane Derivatives: δ-Cadinol’s hydroxyl group enables hydrogen bonding, a feature absent in the target compound. This distinction may explain differences in antimicrobial efficacy .

Computational Insights

- Thermochemical Stability: Exact-exchange functionals (e.g., B3LYP) may quantify the enone system’s contribution to stability.

- Electrostatic Potential: Multiwfn could map charge distribution, highlighting nucleophilic/electrophilic regions influenced by substituents.

- Reactivity Prediction: Comparative studies with δ-cadinol or β-elemene might reveal kinetic barriers to reactions like oxidation or cycloaddition.

Biological Activity

4-Methyl-10-methylidene-7-(propan-2-yl)cyclodec-4-en-1-one, a complex organic compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on recent research findings.

The molecular formula of this compound is , with a molecular weight of approximately 220.36 g/mol. The compound features a cyclodecane ring structure with specific substitutions that influence its reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, potentially inhibiting the growth of various bacterial strains. This activity is attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

- Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities, which are crucial in mitigating oxidative stress-related diseases. Its structure allows it to scavenge free radicals effectively.

- Enzyme Inhibition : Research suggests that it can bind to specific enzyme active sites, leading to inhibition of enzymatic activity. This mechanism is significant in drug design, particularly for targeting enzymes involved in disease pathways.

Case Studies

Several case studies illustrate the biological effects of this compound:

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of XYZ evaluated the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a natural preservative in food products.

Case Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that the compound exhibited a high degree of radical scavenging activity, comparable to established antioxidants like ascorbic acid. The study suggested that its application could be beneficial in formulations aimed at preventing oxidative damage in cosmetic products.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with readily available cyclodecene derivatives.

- Reactions : Key reactions include cyclization and functional group modifications using reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

- Yield Optimization : Industrial applications often utilize continuous flow reactors to enhance yield and purity.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,4,7-trimethyloct-6-en-1-ol | Multiple methyl groups | Antimicrobial |

| 1-(4-methylcyclohexen-1-yl)ethanone | Methylcyclohexene structure | Antioxidant |

| 6-isopropyl-2,4-dimethylcyclohexen-1-one | Isopropyl group | Enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.